4-Chlorobutyl benzoate
CAS No.: 946-02-1
Cat. No.: VC2482504
Molecular Formula: C11H13ClO2
Molecular Weight: 212.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946-02-1 |
---|---|
Molecular Formula | C11H13ClO2 |
Molecular Weight | 212.67 g/mol |
IUPAC Name | 4-chlorobutyl benzoate |
Standard InChI | InChI=1S/C11H13ClO2/c12-8-4-5-9-14-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |
Standard InChI Key | XFFQVVCNZAYQSJ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C(=O)OCCCCCl |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCCCCl |
Introduction
Chemical Identity and Structural Characteristics
4-Chlorobutyl benzoate represents an important class of functionalized esters containing both carboxylate and haloalkyl groups. The compound is identified by several standard chemical identifiers in scientific databases and literature.
Molecular Identity
The compound's formal identification includes multiple standardized chemical identifiers:
The structural composition of 4-chlorobutyl benzoate features a benzoate group (C₆H₅COO-) connected to a 4-chlorobutyl chain (-CH₂CH₂CH₂CH₂Cl). This arrangement presents a phenyl ring attached to a carbonyl group, which forms an ester linkage with the chlorobutyl chain. The terminal position of the chlorine atom on the butyl chain is particularly significant for the compound's chemical reactivity.
Physical Properties
4-Chlorobutyl benzoate exhibits physical properties typical of medium-sized esters with halogen substitution. Based on its structure and molecular weight, the compound would be expected to exist as a colorless to pale yellow liquid at standard temperature and pressure.
The documented boiling point of 413-416 K (approximately 140-143°C) at 0.007 bar pressure indicates relatively high thermal stability . This reduced pressure boiling point data was reported by Frinton Laboratories Inc. in 1986, representing one of the few experimentally verified physical properties for this specific compound in the scientific literature .
The presence of both polar functional groups (the ester linkage and the carbon-chlorine bond) and non-polar regions (the phenyl ring and alkyl chain) would confer moderate polarity to the molecule. This balanced polarity profile would influence solubility characteristics, suggesting limited water solubility but good solubility in common organic solvents like alcohols, ethers, and halogenated hydrocarbons.
Synthesis and Preparation Methods
The preparation of 4-chlorobutyl benzoate can be achieved through several synthetic routes, with esterification reactions being the most direct and commonly employed approach.
Esterification Reactions
The primary synthetic pathway involves the reaction between benzoic acid (or a benzoic acid derivative) and 4-chlorobutanol. This esterification can be represented by the following chemical equation:
C₆H₅COOH + ClCH₂CH₂CH₂CH₂OH → C₆H₅COOCH₂CH₂CH₂CH₂Cl + H₂O
Several methodologies can facilitate this transformation:
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Fischer esterification: Direct reaction of benzoic acid with 4-chlorobutanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically requires heating and removal of water to drive equilibrium toward product formation.
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Acyl chloride method: Conversion of benzoic acid to benzoyl chloride using thionyl chloride or phosphorus pentachloride, followed by reaction with 4-chlorobutanol:
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C₆H₅COOH + SOCl₂ → C₆H₅COCl + SO₂ + HCl
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C₆H₅COCl + ClCH₂CH₂CH₂CH₂OH → C₆H₅COOCH₂CH₂CH₂CH₂Cl + HCl
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Mitsunobu reaction: Coupling of benzoic acid with 4-chlorobutanol using triphenylphosphine and a dialkyl azodicarboxylate (DEAD or DIAD) in an aprotic solvent.
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Transesterification: Reaction of methyl or ethyl benzoate with 4-chlorobutanol in the presence of a suitable catalyst.
Optimization Parameters
The successful synthesis of 4-chlorobutyl benzoate requires careful optimization of various reaction parameters:
Parameter | Considerations | Impact on Synthesis |
---|---|---|
Temperature | Typically 60-120°C | Higher temperatures accelerate reaction but may promote side reactions |
Catalyst | Acid catalysts (H₂SO₄, p-TsOH) or base catalysts | Affects reaction rate and selectivity |
Solvent | Toluene, benzene, or solvent-free | Influences solubility and water removal efficiency |
Reaction Time | 4-24 hours depending on conditions | Longer times increase conversion but may lead to degradation |
Water Removal | Azeotropic distillation, molecular sieves | Critical for driving equilibrium toward product formation |
Purification | Reduced pressure distillation | Important for obtaining high-purity product |
The documented boiling point range of 413-416 K at 0.007 bar provides valuable guidance for purification via vacuum distillation .
Reactive Site | Type of Reaction | Reagents | Products | Conditions |
---|---|---|---|---|
Ester group | Hydrolysis | H₂O, H⁺ or OH⁻ | Benzoic acid + 4-chlorobutanol | Acid or base, heat |
Ester group | Transesterification | R-OH, catalyst | New ester + 4-chlorobutanol | Acid or base catalyst |
Ester group | Reduction | LiAlH₄ | Benzyl alcohol + 4-chlorobutanol | Dry ether, 0°C → RT |
Terminal Cl | Nucleophilic substitution | Nu⁻ (OH⁻, RO⁻, N₃⁻, etc.) | 4-substituted butyl benzoates | Polar aprotic solvents |
Terminal Cl | Elimination | Strong base | Unsaturated esters | High temperature |
Terminal Cl | Grignard formation | Mg, dry ether | Grignard reagent | Anhydrous conditions |
Spectroscopic Characterization
Comprehensive spectroscopic analysis provides crucial information for confirming the structure and purity of 4-chlorobutyl benzoate.
Infrared Spectroscopy
Infrared spectroscopy would reveal characteristic absorption bands associated with the key functional groups:
Functional Group | Expected Absorption (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Ester C=O | 1720-1740 | Strong | Carbonyl stretching |
Aromatic C=C | 1450-1600 | Medium | Ring stretching vibrations |
C-O (ester) | 1200-1300 | Strong | C-O stretching |
C-Cl | 600-800 | Medium | C-Cl stretching |
Aromatic C-H | 3030-3080 | Weak to medium | Aromatic C-H stretching |
Aliphatic C-H | 2850-2950 | Medium | Aliphatic C-H stretching |
Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy provides detailed structural information about 4-chlorobutyl benzoate:
¹H NMR Spectroscopy
The proton NMR spectrum would display several characteristic signals:
Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
Aromatic H | 7.4-8.1 | Multiplet | 5H | Phenyl ring protons |
-OCH₂- | ~4.3 | Triplet | 2H | Methylene adjacent to ester |
-CH₂Cl | ~3.6 | Triplet | 2H | Methylene adjacent to Cl |
-CH₂CH₂CH₂- | 1.8-2.0 | Multiplet | 4H | Middle methylene groups |
¹³C NMR Spectroscopy
Carbon-13 NMR would show distinct signals for each carbon environment:
Carbon Type | Expected Chemical Shift (δ, ppm) | Assignment |
---|---|---|
C=O | ~166 | Carbonyl carbon |
Aromatic C (ipso) | ~130-133 | Quaternary aromatic carbon |
Aromatic CH | ~128-130 | Aromatic CH carbons |
-OCH₂- | ~64 | Methylene adjacent to ester oxygen |
-CH₂Cl | ~44-45 | Methylene adjacent to chlorine |
-CH₂CH₂- | ~26-29 | Middle methylene carbons |
Mass Spectrometry
Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns:
Fragment | m/z | Relative Abundance | Assignment |
---|---|---|---|
[M]⁺ | 212/214 | Medium | Molecular ion (chlorine isotope pattern) |
[C₇H₅O₂]⁺ | 121 | Strong | Benzoyloxy fragment |
[C₇H₅O]⁺ | 105 | Very strong | Benzoyl fragment |
[C₆H₅]⁺ | 77 | Strong | Phenyl fragment |
[C₄H₈Cl]⁺ | 91/93 | Medium | Chlorobutyl fragment |
The characteristic isotope pattern for chlorine (approximately 3:1 ratio for ³⁵Cl/³⁷Cl) would be observable in the molecular ion and chlorine-containing fragments.
Applications in Research and Industry
The bifunctional nature of 4-chlorobutyl benzoate makes it valuable in various scientific and industrial applications.
Synthetic Organic Chemistry
In organic synthesis, 4-chlorobutyl benzoate serves as:
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A versatile building block for constructing more complex molecules
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A protected form of 4-chlorobutanol, where the ester serves as a protecting group
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A linker molecule for joining two functional components through its dual reactive sites
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A precursor for heterocycle synthesis through intramolecular cyclization reactions
Polymer Science
The compound's structure makes it suitable for various applications in polymer chemistry:
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As a monomer or comonomer in polyesterification reactions
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For polymer end-group modification via the reactive chlorine terminus
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In the preparation of functionalized polyesters with pendant chloroalkyl groups
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As a crosslinking agent in specialized polymer formulations
Pharmaceutical Research
Potential applications in pharmaceutical research include:
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Synthesis of drug intermediates requiring specific spacer lengths
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Development of prodrugs utilizing the hydrolyzable ester linkage
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Creation of drug-conjugates where the 4-chlorobutyl chain serves as a linker
Materials Science
The compound may contribute to materials development through:
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Surface modification of materials via esterification reactions
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Preparation of functional coatings with specific wetting or adhesion properties
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Development of stimuli-responsive materials based on its reactivity profile
Comparative Analysis with Related Compounds
Understanding the relationships between 4-chlorobutyl benzoate and structurally related compounds provides valuable insights into its chemical behavior.
Homologous Series Comparison
The properties of 4-chlorobutyl benzoate can be contextualized within the homologous series of chloroalkyl benzoates:
As the chain length increases within this series, several trends become apparent:
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Increasing boiling points
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Decreasing reactivity of the terminal chlorine
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Increasing conformational flexibility
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Decreasing polarity per unit volume
Functional Group Variations
Comparison with compounds having different functional groups provides insight into structure-property relationships:
Compound | Functional Group Variation | Property Differences | Reactivity Differences |
---|---|---|---|
4-Chlorobutyl benzoate | Standard (Cl terminus) | Moderate polarity | SN2 reactions at Cl |
4-Bromobutyl benzoate | Br instead of Cl | Higher molecular weight, lower volatility | More reactive in SN2 reactions |
4-Iodobutyl benzoate | I instead of Cl | Much higher molecular weight, lowest volatility | Highest reactivity in SN2 reactions |
4-Hydroxybutyl benzoate | OH instead of Cl | Higher polarity, hydrogen bonding capability | Nucleophilic rather than electrophilic terminus |
Butyl benzoate | H instead of Cl | Lower molecular weight, higher volatility | No reactive electrophilic site at terminus |
These comparisons illustrate how subtle structural modifications significantly impact physical properties and chemical reactivity, providing a framework for predicting behavior and designing synthetic strategies.
Future Research Directions
Several promising avenues exist for further investigation of 4-chlorobutyl benzoate:
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Development of greener synthesis methods, potentially employing:
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Biocatalysis using lipase enzymes
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Flow chemistry for process intensification
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Solvent-free or aqueous reaction conditions
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Exploration of novel applications:
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As building blocks for bioactive compounds
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In the preparation of functionalized nanoparticles
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For surface modification of biomaterials
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Detailed structure-property relationship studies:
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Comprehensive physical property measurements
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Computational modeling of reactivity
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Crystal structure determination of solid derivatives
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Investigation of potential biological activities:
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Antimicrobial properties
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Enzyme inhibition studies
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Structure-activity relationships in biological systems
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